Urea, N-(2-(bis(2-chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)-N'-9H-fluoren-2-yl-N-hydroxy-, P-oxide
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Overview
Description
Urea, N-(2-(bis(2-chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)-N’-9H-fluoren-2-yl-N-hydroxy-, P-oxide is a complex organic compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is known for its unique structure, which includes a urea moiety, a bis(2-chloroethyl)amino group, and a tetrahydro-2H-1,3,2-oxazaphosphorin ring, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Urea, N-(2-(bis(2-chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)-N’-9H-fluoren-2-yl-N-hydroxy-, P-oxide involves multiple steps, including the formation of the oxazaphosphorin ring and the introduction of the bis(2-chloroethyl)amino group. The reaction conditions typically require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, making the compound available for various applications in research and industry.
Chemical Reactions Analysis
Types of Reactions
Urea, N-(2-(bis(2-chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)-N’-9H-fluoren-2-yl-N-hydroxy-, P-oxide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different products.
Substitution: The bis(2-chloroethyl)amino group can undergo substitution reactions with nucleophiles, resulting in new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines. The reaction conditions vary depending on the desired product, but typically involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound
Scientific Research Applications
Urea, N-(2-(bis(2-chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)-N’-9H-fluoren-2-yl-N-hydroxy-, P-oxide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Urea, N-(2-(bis(2-chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)-N’-9H-fluoren-2-yl-N-hydroxy-, P-oxide involves its interaction with specific molecular targets and pathways. The bis(2-chloroethyl)amino group is known to form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The compound’s unique structure allows it to interact with multiple targets, making it a versatile molecule in research.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other urea derivatives with bis(2-chloroethyl)amino groups and oxazaphosphorin rings. Examples include:
- Urea, N-(2-(bis(2-chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)-N,N-dimethyl-N-hydroxy-, P-oxide .
- Urea, N-(2-(bis(2-chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)-N-(4-bromophenyl)-N-hydroxy-, P-oxide .
Uniqueness
What sets Urea, N-(2-(bis(2-chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)-N’-9H-fluoren-2-yl-N-hydroxy-, P-oxide apart is its specific combination of functional groups and its unique structure, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
97139-21-4 |
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Molecular Formula |
C21H25Cl2N4O4P |
Molecular Weight |
499.3 g/mol |
IUPAC Name |
1-[2-[bis(2-chloroethyl)amino]-2-oxo-1,3,2λ5-oxazaphosphinan-4-yl]-3-(9H-fluoren-2-yl)-1-hydroxyurea |
InChI |
InChI=1S/C21H25Cl2N4O4P/c22-8-10-26(11-9-23)32(30)25-20(7-12-31-32)27(29)21(28)24-17-5-6-19-16(14-17)13-15-3-1-2-4-18(15)19/h1-6,14,20,29H,7-13H2,(H,24,28)(H,25,30) |
InChI Key |
PJRWKVFIYLQKBV-UHFFFAOYSA-N |
Canonical SMILES |
C1COP(=O)(NC1N(C(=O)NC2=CC3=C(C=C2)C4=CC=CC=C4C3)O)N(CCCl)CCCl |
Origin of Product |
United States |
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